

A Comparative Guide to the DFT Analysis and Molecular Modeling of Halogenated Salicylaldehydes

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Compound of Interest

Compound Name: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

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Disclaimer: Direct experimental and extensive theoretical data for **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** are not readily available in published literature. This guide provides a detailed analysis of a closely related analogue, 5-Bromo-2-hydroxybenzaldehyde (5-BSA), for which comprehensive spectroscopic and Density Functional Theory (DFT) data exist. This comparative analysis will serve as a valuable reference for researchers interested in the computational and experimental characterization of **5-Bromo-3-fluoro-2-hydroxybenzaldehyde** and similar halogenated salicylaldehydes.

Overview of Computational and Experimental Analysis

The study of halogenated salicylaldehydes is crucial due to their role as versatile building blocks in the synthesis of Schiff bases, which have applications in various fields, including materials science and medicinal chemistry.[1][2] Computational methods, particularly DFT, are powerful tools for understanding the structural, electronic, and spectroscopic properties of these molecules.[1][3] When combined with experimental techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, DFT provides a deeper understanding of molecular behavior.[3]

This guide focuses on the comprehensive analysis of 5-Bromo-2-hydroxybenzaldehyde (5-BSA) and presents a comparative look at other halogenated salicylaldehydes.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from the DFT analysis and experimental studies of 5-Bromo-2-hydroxybenzaldehyde and its analogues.

Table 1: Optimized Geometrical Parameters (DFT vs. Experimental)

The optimized molecular structure of 5-BSA was calculated using the B3LYP/6-311++G(d,p) level of theory.^{[1][3]} A comparison of selected calculated bond lengths and angles with typical experimental ranges for similar molecules is presented below.

Parameter	Bond/Angle	Calculated Value (Å or °) ^[1]	Typical Experimental Range (Å or °) ^[1]
Bond Lengths	C-C (aromatic)	1.38 - 1.41	1.3 - 1.4
C-H (aromatic)	1.08 - 1.09	0.93	
C=O	~1.23	~1.22	
C-Br	~1.91	~1.90	
O-H	~0.97	~0.96	
Bond Angles	C-C-C (aromatic)	119.2 - 121.4	118.5 - 121.1
C-C-H (aromatic)	117.9 - 121.7	119.3 - 120.1	

Table 2: Vibrational Frequencies (Calculated vs. Experimental FT-IR)

The vibrational frequencies for 5-BSA were calculated and compared with experimental FT-IR data.^[3] The theoretical frequencies are often scaled to better match experimental values.^[4]

Vibrational Mode	Calculated Frequency (cm ⁻¹) [3]	Experimental FT-IR Frequency (cm ⁻¹) [3]	Assignment
O-H stretch	~3200-3400	~3200-3600	Phenolic hydroxyl group
C-H stretch (aromatic)	~3000-3100	~3000-3100	Aromatic C-H bonds
C=O stretch	1687	~1650-1700	Aldehyde carbonyl group
C-C stretch (aromatic)	~1400-1600	~1400-1600	Aromatic ring vibrations
C-Br stretch	~600-700	~600-700	Carbon-bromine bond

Table 3: Electronic Properties and Reactivity Descriptors

The electronic properties, particularly the HOMO-LUMO energy gap, are crucial for understanding the reactivity and electronic transitions of the molecule.[5]

Molecule	HOMO (eV)	LUMO (eV)	Energy Gap (eV)	Ionization Potential (eV)	Electron Affinity (eV)
5-Bromo-2-hydroxybenzaldehyde	-7.937[6]	-3.086[6]	4.851[6]	7.937[6]	3.086[6]
5-Chlorosalicylaldehyde	-	-	-	-	-
3,5-Dibromosalicylaldehyde	-	-	-	-	-
3-Fluoro Salicylaldehyde	-	-	-	-	-

Data for other molecules are not readily available in the searched literature but would be calculated using similar DFT methods for a direct comparison.

Table 4: ADME Properties of Substituted Salicylaldehydes

ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in drug development.[1]

Derivative	HBD	HBA	MR	TPSA	GI Absorption	BBB Permeant	Lipinski Violations	Bioavailability Score
5-Bromo Salicylaldehyde	1	2	41.55	37.30	High	Yes	0	0.55
5-Chloro Salicylaldehyde	1	2	38.86	37.30	High	Yes	0	0.55
3,4-Dibromo-2-hydroxy benzaldehyde	1	2	49.25	37.30	High	Yes	0	0.55
3-Fluoro Salicylaldehyde	1	3	33.81	37.30	High	Yes	0	0.55

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, MR: Molar Refractivity, TPSA: Topological Polar Surface Area, GI: Gastrointestinal, BBB: Blood-Brain Barrier.[1]

Experimental and Computational Protocols

Experimental Protocols

- FT-IR Spectroscopy: The FT-IR spectrum of 5-Bromo-2-hydroxybenzaldehyde was recorded in the range of 4000–450 cm^{-1} using a Perkin Elmer Spectrum instrument, equipped with a KBr beam splitter.[7]

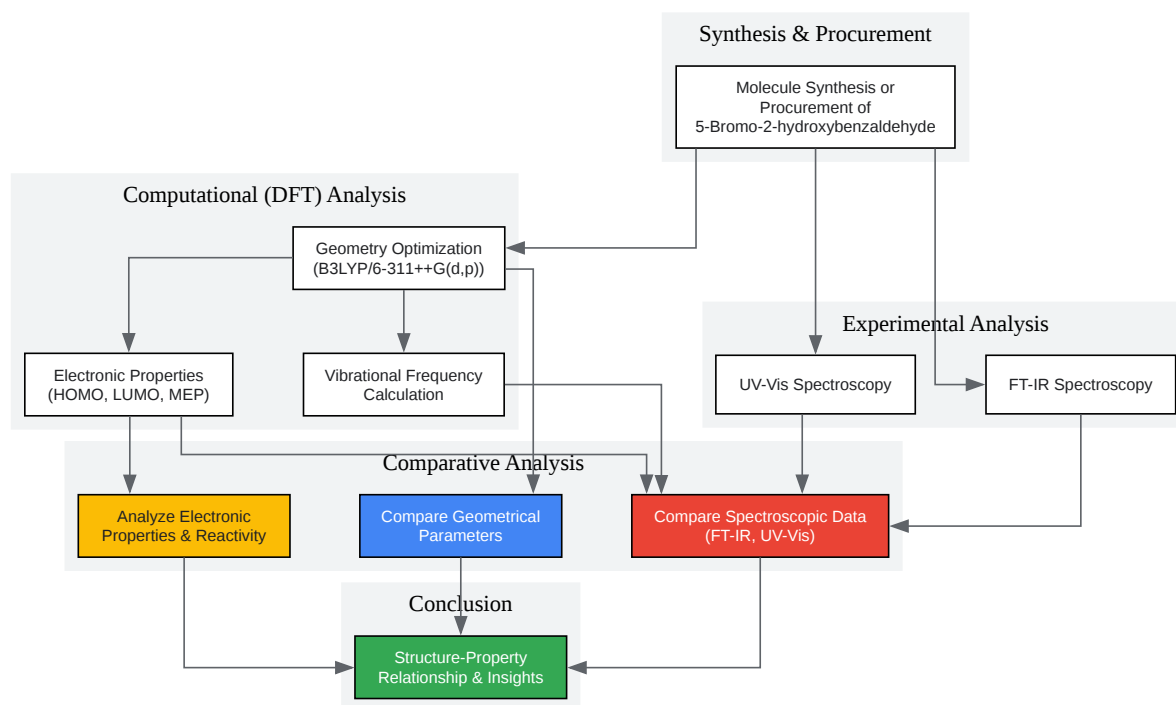
- UV-Vis Spectroscopy: The UV-Visible spectrum of 5-BSA in chloroform was measured using a UV-1280 multipurpose instrument (UV-Visible Spectrophotometer) covering a range of 200–1100 nm.[7]

Computational Protocols

- Software: The geometry optimization and frequency calculations for 5-Bromo-2-hydroxybenzaldehyde were performed using the Gaussian 09 software package.[7] Visualization of the results was carried out using GaussView 5.[7]
- Method: The Density Functional Theory (DFT) calculations were carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[7]
- Basis Set: The 6-311++G(d,p) basis set was employed for all calculations, as it has been shown to provide accurate results for similar molecular systems.[1][7]
- Solvent Effects: For UV-Vis analysis, solvent effects were modeled using the self-consistent isodensity polarizable continuum model (SCI-PCM).[8]

Visualization of Workflow

The following diagram illustrates the logical workflow for a combined DFT and experimental analysis of a substituted salicylaldehyde.



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Caption: Workflow for DFT calculations and experimental validation.

Conclusion

The combined experimental and theoretical investigation of 5-Bromo-2-hydroxybenzaldehyde provides a robust framework for understanding its molecular properties. The good agreement between the calculated and experimental data validates the chosen computational methodology (B3LYP/6-311++G(d,p)). This approach can be confidently extended to predict the properties of the target molecule, **5-Bromo-3-fluoro-2-hydroxybenzaldehyde**, and other

related compounds. Such studies are invaluable for the rational design of new molecules with desired chemical and biological activities.

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